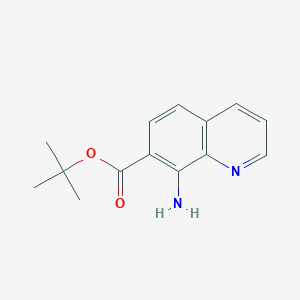![molecular formula C16H30N2O3 B2787300 tert-butyl N-[1-(cyclopentylcarbamoyl)-2-methylbutyl]carbamate CAS No. 1323197-65-4](/img/structure/B2787300.png)
tert-butyl N-[1-(cyclopentylcarbamoyl)-2-methylbutyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[1-(cyclopentylcarbamoyl)-2-methylbutyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, which is known for its steric hindrance and stability, making it a valuable moiety in various chemical reactions .
Métodos De Preparación
The synthesis of tert-butyl N-[1-(cyclopentylcarbamoyl)-2-methylbutyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine under controlled conditions. One common method is the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate protecting group . The reaction is usually carried out in the presence of a base such as triethylamine (TEA) to neutralize the generated acid. The reaction conditions often involve mild temperatures and anhydrous solvents to ensure high yields and purity .
Análisis De Reacciones Químicas
Tert-butyl N-[1-(cyclopentylcarbamoyl)-2-methylbutyl]carbamate undergoes various chemical reactions, primarily involving the carbamate group. Some common reactions include:
Deprotection: The removal of the tert-butyl carbamate group can be achieved using strong acids like trifluoroacetic acid (TFA) or by heating. This reaction yields the free amine and carbon dioxide as major products.
Oxidation and Reduction: While the carbamate group itself is relatively stable, the compound can participate in oxidation and reduction reactions at other functional groups present in the molecule.
Aplicaciones Científicas De Investigación
Tert-butyl N-[1-(cyclopentylcarbamoyl)-2-methylbutyl]carbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-butyl N-[1-(cyclopentylcarbamoyl)-2-methylbutyl]carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine functionality by preventing unwanted reactions during synthetic processes. Upon deprotection, the tert-butyl group is cleaved, releasing the free amine and carbon dioxide . This process is facilitated by the stability of the tert-butyl carbocation, which is easily formed under acidic conditions .
Comparación Con Compuestos Similares
Tert-butyl N-[1-(cyclopentylcarbamoyl)-2-methylbutyl]carbamate can be compared with other carbamate-protected amines such as:
Benzyl carbamate (Cbz): Unlike tert-butyl carbamate, benzyl carbamate requires stronger acidic conditions for deprotection and is often removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc): This protecting group is removed under basic conditions, making it orthogonal to tert-butyl carbamate, which is removed under acidic conditions.
Methoxycarbonyl (Moc): This group is less stable compared to tert-butyl carbamate and is typically used in less demanding synthetic applications.
The uniqueness of this compound lies in its stability and ease of removal, making it a preferred choice in many synthetic applications .
Propiedades
IUPAC Name |
tert-butyl N-[1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-6-11(2)13(18-15(20)21-16(3,4)5)14(19)17-12-9-7-8-10-12/h11-13H,6-10H2,1-5H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVWEBVRZHRZEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1CCCC1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2787223.png)

![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2787226.png)





![3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B2787235.png)

![methyl 10-(2-ethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate](/img/structure/B2787239.png)

